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Compound of Interest

Compound Name:
2-Ethenyl-3-methoxy-N-

methylaniline

CAS No.: 210536-36-0

Cat. No.: B13952572

Get Quote

Executive Summary & Molecule Analysis
Target Molecule: 2-Ethenyl-3-methoxy-N-methylaniline Chemical Formula: C

H

NO Molecular Weight: 163.22 g/mol

Synthetic Challenge: The synthesis of 2-ethenyl-3-methoxy-N-methylaniline presents a

classic "ortho-ortho" substitution problem. The vinyl group at position C2 is sterically crowded,

sandwiched between the N-methylamino group at C1 and the methoxy group at C3.

Critical Design Considerations:

Regiocontrol: Direct electrophilic halogenation of 3-methoxy-N-methylaniline typically favors

the para (C4) or C6 positions due to steric hindrance at C2. Therefore, a Directed Ortho

Metalation (DoM) strategy is required to guarantee C2 substitution.
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Vinyl Group Stability: The styrenyl double bond is prone to polymerization and oxidation. The

synthetic route must introduce this group late or under conditions that avoid strong acids and

radical initiators.

N-Methylation Selectivity: Monomethylation of primary anilines is prone to over-alkylation.

Utilizing a carbamate protecting group (Boc) allows for precise mono-methylation via

hydride/alkyl halide chemistry.

Retrosynthetic Analysis & Route Selection
To ensure high purity and scalability, we utilize a Directed Ortho Metalation (DoM) approach

followed by a Suzuki-Miyaura Cross-Coupling. This route avoids the isomer mixtures common

in direct bromination.

Synthetic Pathway Diagram
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3-Methoxyaniline
(Starting Material)

1. Boc Protection
(Boc2O, THF)

N-Boc-3-methoxyaniline

2. Directed Ortho Metalation
(n-BuLi, then Br2)

 Regioselective C2-Lithiation

N-Boc-2-bromo-3-methoxyaniline

3. N-Methylation
(NaH, MeI)

N-Boc-2-bromo-3-methoxy-N-methylaniline

4. Suzuki Coupling
(Vinyl-BF3K, Pd(dppf)Cl2)

 C-C Bond Formation

N-Boc-2-ethenyl-3-methoxy-N-methylaniline

5. Deprotection
(TFA/DCM or HCl/EtOAc)

 Careful Acidolysis

TARGET:
2-Ethenyl-3-methoxy-N-methylaniline
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Caption: Five-step convergent synthesis guaranteeing C2-regioselectivity and precise N-

monomethylation.

Detailed Experimental Protocols
Step 1: Protection & Directed Ortho Metalation (DoM)
Objective: Install the bromine atom selectively at the C2 position.

Reagents:N-Boc-3-methoxyaniline (prepared from 3-anisidine), n-Butyllithium (2.5 M in

hexanes), Bromine (Br

), THF (anhydrous).

Scale: Protocol based on 50 g starting material.

Protocol:

Setup: Charge a dry 2 L 3-neck flask with N-Boc-3-methoxyaniline (50.0 g, 224 mmol) and

anhydrous THF (500 mL) under N

atmosphere. Cool to -78 °C (dry ice/acetone bath).

Lithiation: Add n-BuLi (2.2 equiv, 493 mmol, 197 mL) dropwise via addition funnel over 45

mins. Maintain internal temperature < -70 °C.

Mechanism:[1][2][3][4] The Boc group and the OMe group coordinate the Lithium, directing

deprotonation specifically to the C2 position.

Incubation: Stir at -78 °C for 2 hours. The solution will turn bright yellow/orange.

Quench: Add Bromine (2.5 equiv, 560 mmol, 28.7 mL) dropwise. The reaction is extremely

exothermic; control addition rate to keep Temp < -60 °C.

Workup: Allow to warm to RT. Quench with sat. Na

S

O
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(aq) to destroy excess bromine. Extract with EtOAc, wash with brine, dry over Na

SO

.

Purification: Recrystallize from Hexanes/EtOAc.

Target Yield: 75-85%.

Step 2: N-Methylation
Objective: Introduce the methyl group on the nitrogen without over-alkylation.

Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF.

Protocol:

Setup: Dissolve N-Boc-2-bromo-3-methoxyaniline (40 g, 132 mmol) in anhydrous DMF (400

mL) at 0 °C.

Deprotonation: Add NaH (1.2 equiv, 158 mmol, 6.3 g) portion-wise. Evolution of H

gas occurs. Stir for 30 mins at 0 °C.

Alkylation: Add MeI (1.5 equiv, 198 mmol, 12.3 mL) dropwise.

Completion: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.

Workup: Pour into ice water. Extract with Et

O (to avoid DMF carryover).

Target Yield: >90%.[4][5][6]

Step 3: Suzuki-Miyaura Vinylation
Objective: Install the vinyl group. This is the most sensitive step due to steric hindrance.

Reagents: Potassium Vinyltrifluoroborate (Vinyl-BF
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K), Pd(dppf)Cl

·DCM, Cs

CO

, THF/Water (9:1).

Note: Vinyl-BF

K is preferred over vinylboronic acid esters for stability and stoichiometry control.

Protocol:

Setup: In a 1 L reactor, combine the N-methylated bromide (35 g, 110 mmol), Vinyl-BF

K (1.5 equiv, 165 mmol, 22.1 g), and Cs

CO

(3.0 equiv, 330 mmol, 107 g).

Solvent: Add degassed THF (350 mL) and Water (35 mL). Sparge with Argon for 20 mins.

Catalyst: Add Pd(dppf)Cl

(3 mol%, 3.3 mmol, 2.7 g).

Reaction: Heat to reflux (approx 65-70 °C) for 12-16 hours.

Monitoring: Check for disappearance of aryl bromide.

Workup: Cool to RT. Filter through Celite to remove Pd black.[5] Dilute with EtOAc, wash

with water.

Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) to the crude solution to inhibit

polymerization during concentration.

Target Yield: 80-85%.

Step 4: Deprotection & Final Isolation
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Objective: Remove the Boc group without polymerizing the styrene moiety.

Reagents: Trifluoroacetic acid (TFA), DCM, NaHCO

.

Protocol:

Dissolution: Dissolve the crude intermediate in DCM (5 vol). Cool to 0 °C.

Acidolysis: Add TFA (10 vol) dropwise. Stir at 0 °C to 10 °C. Do not heat.

Time: Reaction is usually fast (1-2 hours).

Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred slurry of NaHCO

and ice. The pH must be adjusted to >8 immediately to prevent acid-catalyzed
polymerization of the vinyl aniline.

Extraction: Extract with DCM. Wash with water.[7][8]

Purification: Flash Chromatography (Silica, Hexane/EtOAc) or Vacuum Distillation (if stable).

Storage: Store pure product at -20 °C under Argon with 0.1% BHT stabilizer.

Scale-Up Considerations & Safety
Hazard Analysis
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Hazard Source Mitigation Strategy

Exotherm Lithiation & Bromine Quench

Use jacketed reactors with

cryo-cooling (-80°C capacity).

Control addition rates via mass

flow controllers.

Polymerization Vinyl Group (Styrene-like)

Add radical inhibitor (BHT or

MEHQ) immediately after

Suzuki coupling. Keep

temperatures < 40°C during

workup.

Pd Residues Suzuki Catalyst

Use functionalized silica

scavengers (e.g., SiliaMetS®

Thiol) post-reaction to reduce

Pd to <10 ppm.

Toxicity Methyl Iodide

Use closed-system transfer

devices. MeI is a potent

alkylator/carcinogen.

Process Analytical Technology (PAT)
HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

Target Retention: Product should elute distinct from des-vinyl (reduced) or dimer

impurities.

NMR Validation:

H NMR (CDCl

): Look for characteristic vinyl protons: dd at

6.5-7.0 (CH=) and two doublets at

5.0-6.0 (=CH

).
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N-Me singlet at

~2.8-3.0 ppm.

Quantitative Data Summary
Step

Transformatio
n

Reagents Typical Yield Key impurity

1 DoM Bromination n-BuLi / Br 78%
4-bromo isomer

(<2%)

2 N-Methylation NaH / MeI 92%
N,N-dimethyl

(<5%)

3 Vinylation

Pd(dppf)Cl

/ Vinyl-BF

K

84%
Protodeboronatio

n (des-vinyl)

4 Deprotection TFA / DCM 88% Polymerized gum

Total Overall Yield ~53%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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